molecular formula C12H14O4 B14740950 2-Butylbenzene-1,3-dicarboxylic acid CAS No. 5293-56-1

2-Butylbenzene-1,3-dicarboxylic acid

Cat. No.: B14740950
CAS No.: 5293-56-1
M. Wt: 222.24 g/mol
InChI Key: XBVFRINUJXHFCH-UHFFFAOYSA-N
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Description

2-Butylbenzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids These compounds contain two carboxyl groups (-COOH) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butylbenzene-1,3-dicarboxylic acid typically involves the alkylation of benzene derivatives followed by carboxylation. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms 2-butylbenzene, which is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature conditions to introduce the carboxyl groups.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Butylbenzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The butyl group can be oxidized to form carboxylic acids.

    Reduction: The carboxyl groups can be reduced to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 2-butylterephthalic acid.

    Reduction: Formation of 2-butylbenzene-1,3-dimethanol.

    Substitution: Formation of halogenated derivatives like 2-butyl-5-bromobenzene-1,3-dicarboxylic acid.

Scientific Research Applications

2-Butylbenzene-1,3-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of polymers and other complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Butylbenzene-1,3-dicarboxylic acid involves its interaction with various molecular targets. The carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl group can also influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Phthalic acid: 1,2-benzenedicarboxylic acid.

    Isophthalic acid: 1,3-benzenedicarboxylic acid.

    Terephthalic acid: 1,4-benzenedicarboxylic acid.

Uniqueness

2-Butylbenzene-1,3-dicarboxylic acid is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to other dicarboxylic acids

Properties

CAS No.

5293-56-1

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-butylbenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H14O4/c1-2-3-5-8-9(11(13)14)6-4-7-10(8)12(15)16/h4,6-7H,2-3,5H2,1H3,(H,13,14)(H,15,16)

InChI Key

XBVFRINUJXHFCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=CC=C1C(=O)O)C(=O)O

Origin of Product

United States

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